1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a benzoxazole ring, a triazole ring, and various substituents such as chlorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction employs organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of environmentally benign reagents and solvents is emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the benzoxazole or triazole rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of structural features, which contribute to its diverse reactivity and potential applications. The presence of both benzoxazole and triazole rings, along with the specific substituents, enhances its ability to interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic use.
Properties
Molecular Formula |
C24H15ClF3N5O2 |
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Molecular Weight |
497.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide |
InChI |
InChI=1S/C24H15ClF3N5O2/c1-13-21(23(34)29-20-5-3-2-4-18(20)24(26,27)28)30-32-33(13)16-10-11-19-17(12-16)22(35-31-19)14-6-8-15(25)9-7-14/h2-12H,1H3,(H,29,34) |
InChI Key |
XPGFQCJUXNLYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC=C5C(F)(F)F |
Origin of Product |
United States |
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